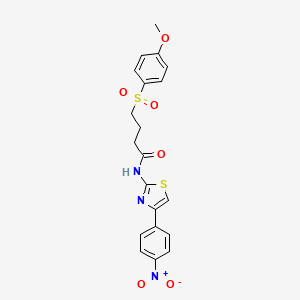

4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide

Description

4-((4-Methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide is a sulfonamide-containing thiazole derivative characterized by a butanamide linker connecting a 4-methoxyphenylsulfonyl group to a 4-(4-nitrophenyl)thiazol-2-yl moiety. Its synthesis likely involves electrophilic substitution reactions, as evidenced by similar compounds synthesized via sulfonylation of thiazol-2-amine precursors using sulfonyl chlorides under basic conditions . Structural confirmation of such compounds typically employs NMR, IR, and elemental analysis .

Sulfonamide-thiazole hybrids are known for diverse bioactivities, including antimicrobial, anticonvulsant, and enzyme-inhibitory properties .

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S2/c1-29-16-8-10-17(11-9-16)31(27,28)12-2-3-19(24)22-20-21-18(13-30-20)14-4-6-15(7-5-14)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVXXHCDLHCAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 4-methoxybenzenesulfonyl chloride and 4-(4-nitrophenyl)thiazole. These intermediates are then subjected to further reactions under controlled conditions to form the final product.

-

Step 1: Preparation of 4-methoxybenzenesulfonyl chloride

- React 4-methoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions.

- The reaction yields 4-methoxybenzenesulfonyl chloride.

-

Step 2: Preparation of 4-(4-nitrophenyl)thiazole

- React 4-nitrobenzaldehyde with thioamide in the presence of a base such as potassium carbonate (K2CO3).

- The reaction proceeds through a cyclization process to form 4-(4-nitrophenyl)thiazole.

-

Step 3: Coupling Reaction

- Combine 4-methoxybenzenesulfonyl chloride and 4-(4-nitrophenyl)thiazole in the presence of a base such as triethylamine (TEA).

- The reaction mixture is stirred at room temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-formylbenzenesulfonyl-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide.

Reduction: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-aminophenyl)thiazol-2-yl)butanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.

Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Table 2: Analytical Data Comparison

Key Observations:

- IR Spectra : Sulfonamide-thiazoles exhibit C=S (~1240–1255 cm⁻¹) and C=O (~1663–1682 cm⁻¹) stretches, consistent across analogs .

- NMR : Aromatic protons in the target compound’s nitrophenyl and methoxyphenyl groups resonate downfield (δ 7.5–8.5 ppm), while methyl/methoxy groups appear upfield (δ 3.5–4.0 ppm) .

Biological Activity

The compound 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Its structure includes a thiazole ring, a sulfonyl group, and various aromatic substituents, which may contribute to its biological properties.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that modifications in the thiazole structure could enhance antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-((4-methoxyphenyl)sulfonyl)... | Melanoma | 0.5 | Inhibition of tubulin polymerization |

| 4-((4-methoxyphenyl)sulfonyl)... | Prostate Cancer | 0.8 | Induction of apoptosis |

Antibacterial Activity

The antibacterial properties of thiazole derivatives have also been investigated. In vitro studies have shown that compounds similar to This compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .

Table 2: Antibacterial Activity Data

| Compound | Bacteria Type | Zone of Inhibition (mm) |

|---|---|---|

| 4-((4-methoxyphenyl)sulfonyl)... | Staphylococcus aureus | 15 |

| 4-((4-methoxyphenyl)sulfonyl)... | Escherichia coli | 18 |

Case Studies

-

Anticancer Efficacy in Melanoma :

A recent study explored the effects of various thiazole derivatives on melanoma cells. The results indicated that compounds with a similar structure to This compound caused significant cell death at low concentrations, highlighting its potential as a chemotherapeutic agent. -

Antibacterial Testing Against E. coli :

In another study, the antibacterial efficacy of synthesized thiazole derivatives was tested against E. coli. The results showed that these compounds effectively inhibited bacterial growth, suggesting their potential use in treating bacterial infections.

Q & A

Q. Q1. What are the common synthetic routes for preparing sulfonamide-linked thiazole derivatives like 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide?

Methodological Answer: A typical route involves reacting a thiazol-2-ylamine precursor with a sulfonyl chloride derivative. For example:

Sulfonylation : React 4-(4-nitrophenyl)thiazol-2-amine with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) at room temperature .

Amide Coupling : If the butanamide group is introduced post-sulfonylation, coupling agents like HATU or EDCI can link the sulfonamide-thiazole intermediate with butanoic acid derivatives .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography or crystallization (e.g., acetone or ethanol) .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer :

- 1H/13C NMR : Assign peaks for the sulfonyl group (δ ~3.0–3.5 ppm for SO2CH3) and aromatic protons (δ ~6.8–8.2 ppm for nitrophenyl and methoxyphenyl groups) .

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error (e.g., calculated vs. observed m/z for C20H18N3O6S2: 476.0645 vs. 476.0640) .

- HPLC/SFC : Use chiral columns (e.g., Daicel Chiralpak® IB/IC) to resolve enantiomers if asymmetric synthesis is performed .

Advanced Synthetic Challenges

Q. Q3. How can researchers optimize enantioselective synthesis of chiral intermediates in the preparation of this compound?

Methodological Answer :

- Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC/SFC. For example, Daicel Chiralpak® IC columns with isocratic elution (CO2/ethanol) can separate enantiomers (e.g., tr = 24.2 min vs. 25.8 min) .

- Asymmetric Catalysis : Use Pd-catalyzed Heck–Matsuda reactions for desymmetrization, achieving >90% ee with ligands like (R)-BINAP .

Data Contradictions : Note that reaction yields may vary (e.g., 48% vs. 84% in replicate runs) due to moisture sensitivity or incomplete purification .

Q. Q4. How do electron-withdrawing groups (e.g., nitro) on the thiazole ring influence synthetic reproducibility?

Methodological Answer :

- Steric and Electronic Effects : Nitro groups reduce nucleophilicity at the thiazole C2 position, requiring longer reaction times or elevated temperatures for sulfonylation.

- Mitigation Strategies : Use excess sulfonyl chloride (1.5–2.0 eq) and activated bases (e.g., DMAP) to improve coupling efficiency .

Biological Activity and Mechanistic Studies

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer :

- Enzyme Inhibition : Test against kynurenine 3-hydroxylase (KMO) using UV-Vis assays measuring kynurenic acid production (IC50 values <50 nM for related sulfonamide-thiazoles) .

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293) after 24-hour exposure .

Advanced Tip : Validate target engagement via microdialysis in rodent hippocampi to measure extracellular kynurenic acid levels post-administration .

Q. Q6. How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer :

- Substituent Scanning : Replace the 4-nitrophenyl group with electron-deficient (e.g., CF3) or bulky (e.g., biphenyl) moieties to enhance binding affinity .

- Pharmacophore Modeling : Use Schrödinger’s Glide to identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

Data Analysis and Reproducibility

Q. Q7. How should researchers address discrepancies in synthetic yields or spectral data?

Methodological Answer :

- Yield Optimization : Re-examine stoichiometry, solvent purity, and reaction atmosphere (e.g., inert gas vs. ambient) .

- Spectral Validation : Compare NMR shifts with analogous compounds (e.g., δ 7.8–8.1 ppm for nitrophenyl protons in related thiazoles) .

Case Study : Inconsistent yields (48% vs. 84%) for pyrrolidinone derivatives were resolved by optimizing column chromatography gradients .

Q. Q8. What computational tools are recommended for predicting metabolic stability of this compound?

Methodological Answer :

- ADME Prediction : Use SwissADME to calculate lipophilicity (LogP ~3.5) and metabolic sites (e.g., sulfonyl group resistance to CYP450 oxidation) .

- Docking Studies : Perform molecular dynamics simulations (AMBER) to assess binding mode stability in KMO active sites .

Advanced Mechanistic Probes

Q. Q9. How can isotopic labeling (e.g., 13C, 15N) elucidate the compound’s mechanism of action?

Methodological Answer :

Q. Q10. What in vivo models are appropriate for validating therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.